molecular formula C10H18O2 B161869 3-Isopentyl-2,4-pentanedione CAS No. 10225-31-7

3-Isopentyl-2,4-pentanedione

Cat. No. B161869
CAS RN: 10225-31-7
M. Wt: 170.25 g/mol
InChI Key: VHWDQUBHJZEUNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopentyl-2,4-pentanedione, also known as diacetyl, is a yellow-green liquid with a strong buttery odor. It is commonly used as a flavoring agent in food products such as microwave popcorn, butter, and dairy products. However, it is also an important chemical in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of 3-Isopentyl-2,4-pentanedione is not fully understood, but it is believed to act as a carbonyl compound by reacting with nucleophiles such as amino acids and proteins. This can lead to the modification of the structure and function of these biomolecules, which can have various physiological and biochemical effects.

Biochemical And Physiological Effects

Diacetyl has been shown to have various biochemical and physiological effects, including cytotoxicity, genotoxicity, and oxidative stress. It has been shown to induce apoptosis (programmed cell death) in various cell types, including lung cells. Additionally, 3-Isopentyl-2,4-pentanedione has been shown to induce DNA damage and mutations in bacterial and mammalian cells. These effects are thought to be due to the reactivity of 3-Isopentyl-2,4-pentanedione with nucleophiles in the cells.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Isopentyl-2,4-pentanedione in lab experiments include its relatively low cost and availability, as well as its unique chemical properties. However, 3-Isopentyl-2,4-pentanedione has some limitations, including its potential toxicity and reactivity with other chemicals. Careful handling and proper safety precautions are necessary when working with 3-Isopentyl-2,4-pentanedione.

Future Directions

There are many potential future directions for research on 3-Isopentyl-2,4-pentanedione. One area of interest is the development of new synthetic methods for 3-Isopentyl-2,4-pentanedione and related compounds. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of 3-Isopentyl-2,4-pentanedione. This could lead to the development of new drugs and therapies for various diseases. Finally, research on the sensory perception of 3-Isopentyl-2,4-pentanedione and related compounds could lead to new insights into the chemistry of flavor perception.

Synthesis Methods

Diacetyl can be synthesized through the reaction of acetylacetone with isopentyl alcohol in the presence of a catalyst such as sodium ethoxide. This reaction results in the formation of 3-Isopentyl-2,4-pentanedione as the main product.

Scientific Research Applications

Diacetyl has been widely used in scientific research as a model compound for studying the chemistry and biochemistry of carbonyl compounds. It has been used in the synthesis of various organic compounds and as a reagent in chemical reactions. Additionally, 3-Isopentyl-2,4-pentanedione has been used as a flavoring agent in studies on the sensory perception of food flavors.

properties

CAS RN

10225-31-7

Product Name

3-Isopentyl-2,4-pentanedione

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

3-(3-methylbutyl)pentane-2,4-dione

InChI

InChI=1S/C10H18O2/c1-7(2)5-6-10(8(3)11)9(4)12/h7,10H,5-6H2,1-4H3

InChI Key

VHWDQUBHJZEUNV-UHFFFAOYSA-N

SMILES

CC(C)CCC(C(=O)C)C(=O)C

Canonical SMILES

CC(C)CCC(C(=O)C)C(=O)C

Origin of Product

United States

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